molecular formula C22H24N2O3 B11012629 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-3-yl)propanamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B11012629
M. Wt: 364.4 g/mol
InChI Key: IVYBWDNBQHRZPU-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with an indole moiety and a dihydroindenyl group, which are connected via a propanamide linker. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-3-yl)propanamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Dihydroindenyl Group: The dihydroindenyl group can be prepared via a Diels-Alder reaction between a diene and a dienophile, followed by reduction.

    Coupling Reaction: The final step involves coupling the indole and dihydroindenyl intermediates via an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to modify the indole or dihydroindenyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can be carried out on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-3-yl)propanamide: Lacks the methoxy groups on the dihydroindenyl ring.

    N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1H-pyrrol-3-yl)propanamide: Contains a pyrrole ring instead of an indole ring.

Uniqueness

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-3-yl)propanamide is unique due to the presence of both the methoxy-substituted dihydroindenyl group and the indole moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C22H24N2O3/c1-26-20-11-14-7-9-19(17(14)12-21(20)27-2)24-22(25)10-8-15-13-23-18-6-4-3-5-16(15)18/h3-6,11-13,19,23H,7-10H2,1-2H3,(H,24,25)

InChI Key

IVYBWDNBQHRZPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)NC(=O)CCC3=CNC4=CC=CC=C43)OC

Origin of Product

United States

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